(1S,3S)-3-Aminomethyl-cyclopentanol

Neuroscience Enzyme Inhibition Chiral Drug Discovery

Researchers developing CNS therapeutics, anti-HIV agents, or ferroptosis modulators require stereochemically precise intermediates. (1S,3S)-3-Aminomethyl-cyclopentanol (CAS 1007306-62-8) directly addresses this need: • GABA-T inhibitor (IC50 = 0.8 µM, selectivity index = 12.5) & GAT1 inhibitor (IC50 = 4.79 µM) for neuroscience studies • Key chiral building block for Bictegravir (HIV integrase inhibitor) synthesis • GPx4 inhibitor tool for ferroptosis & oxidative stress research Supplied at ≥98% purity with confirmed (1S,3S) stereochemistry. Soluble in DMSO. Global shipping with rigorous batch-specific QC documentation.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B587878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3S)-3-Aminomethyl-cyclopentanol
Synonyms(1S,3S)-3-(aminomethyl)cyclopentanol
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CC(CC1CN)O
InChIInChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6-/m0/s1
InChIKeyNUBNZASXRSXFRW-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,3S)-3-Aminomethyl-cyclopentanol: Chiral Building Block


(1S,3S)-3-Aminomethyl-cyclopentanol (CAS: 1007306-62-8) is a chiral cis-configured amino alcohol that serves as a critical synthetic intermediate in pharmaceutical development . Its (1S,3S) stereochemistry confers distinct biological and physicochemical properties, making it a valuable chiral building block for constructing enantiomerically pure drug candidates . The compound is available in free base and hydrochloride salt forms, with typical purities exceeding 95% and confirmed solubility in DMSO, enabling its use in diverse reaction conditions .

Chiral reference-standard workflow: defined (1S,3S) stereochemistry for enantiomeric excess control
CNS target engagement studies: reported GABA transporter and enzyme assay context
Asymmetric synthesis intermediate: cis-amino alcohol scaffold for chiral drug candidate construction

(1S,3S)-3-Aminomethyl-cyclopentanol: Stereochemical Irreplaceability


The stereochemistry of 3-aminomethyl-cyclopentanol dictates its biological activity and synthetic utility. The cis-(1S,3S) configuration is essential for optimal interactions with biological targets such as GABA transporters [1] and enzymes like GPx4 , where the (1R,3R) enantiomer exhibits significantly lower potency. In pharmaceutical synthesis, the specific stereochemistry is required to produce the correct stereoisomer of downstream drug candidates, such as the anti-HIV agent Bictegravir . Substitution with the (1S,3R), (1R,3S), or (1R,3R) isomers would lead to diminished biological activity, altered pharmacokinetics, or synthetic inefficiency, underscoring the need for precise stereochemical selection.

Required Isomer (1S,3S)-3-Aminomethyl-cyclopentanol
Potential Substitute (1R,3R) enantiomer: enantiomeric assay-response context may differ; reported potency difference in GABA transaminase models
Required Isomer (1S,3S)-3-Aminomethyl-cyclopentanol
Potential Substitute (1S,3R) or (1R,3S) diastereomers: stereochemical-control context likely shifts; synthetic route outcomes may not transfer

(1S,3S)-3-Aminomethyl-cyclopentanol: Key Comparative Data


GABA Transaminase Inhibition Advantage

The (1S,3S) stereoisomer demonstrates an IC50 of 0.8 µM for GABA transaminase inhibition, compared to 8.2 µM for the (1R,3R) enantiomer, representing a 10.3-fold increase in potency . This selectivity is further reflected in a selectivity index of 12.5 for (1S,3S) versus 1.8 for (1R,3R), indicating superior target discrimination .

GABA Transaminase Inhibition
Head-to-head
10.3-fold lower IC50 vs (1R,3R)
Enantiomeric assay-response context; supports pathway-response interpretation
Reported selectivity index 12.5 for (1S,3S)
Neuroscience Enzyme Inhibition Chiral Drug Discovery

GAT1 Transporter Inhibition

In a cellular assay measuring inhibition of mouse GAT1 (GABA transporter 1), the (1S,3S) isomer exhibited an IC50 of 4.79 µM [1], while the (1R,3R) isomer showed an IC50 of 5.00 µM in a separate study [2]. This 4.4% improvement in potency, though modest, is consistent across independent assays and suggests a stereochemical preference for GAT1 binding.

GAT1 Transporter Inhibition
Cross-study
4.4% lower IC50 vs (1R,3R) in independent assays
Enantiomer-attribution review; modest stereochemical preference reported
HEK293 cells, mouse GAT1; method-context dependent
Neurotransmitter Transporter GABA Uptake CNS Drug Development

Key Intermediate for Bictegravir Synthesis

The (1S,3S)-3-aminomethyl-cyclopentanol scaffold is a direct precursor to the anti-HIV drug Bictegravir, an integrase strand transfer inhibitor (INSTI) approved as part of the Biktarvy combination . While the final drug contains a (1R,3S) aminocyclopentanol moiety, the (1S,3S) isomer serves as a critical intermediate in alternative synthetic routes [1]. This specific stereochemistry is essential for the subsequent transformations that yield the active pharmaceutical ingredient.

Bictegravir Intermediate
Class-level
Reported as key intermediate in patent literature
Synthetic-route context; other isomers not reported for this path
Data to verify for specific process chemistry fit
HIV Therapy Integrase Inhibitor Pharmaceutical Process Chemistry

(1S,3S)-3-Aminomethyl-cyclopentanol: Research & Industrial Applications


GABA Transporter and Enzyme Studies

Researchers investigating GABAergic neurotransmission or developing novel CNS therapeutics should utilize the (1S,3S) isomer due to its superior potency (IC50 = 0.8 µM) and selectivity (index = 12.5) for GABA transaminase compared to the (1R,3R) isomer . Its moderate GAT1 inhibition (IC50 = 4.79 µM) [1] further supports its use in transporter studies.

Asymmetric Synthesis of Chiral Pharmaceuticals

Medicinal and process chemists require the (1S,3S) configuration for the stereoselective synthesis of drug candidates, particularly those targeting HIV integrase (e.g., Bictegravir) . The high optical purity available (≥95%) ensures minimal racemization and high yields in downstream reactions.

GPx4 Inhibition and Ferroptosis Research

In cancer biology, the (1S,3S) isomer has been identified as an inhibitor of glutathione peroxidase 4 (GPx4), a key regulator of ferroptosis . This makes it a valuable tool compound for studying oxidative stress and programmed cell death pathways, with potential implications for targeted cancer therapies.

Chiral Analytical Method Reference Standard

Given the importance of stereochemistry in this compound class, the (1S,3S) isomer is ideal for developing and validating chiral HPLC or SFC methods. Its well-defined stereochemistry and availability in high purity (95-98%) enable accurate quantification of enantiomeric excess in reaction monitoring and quality control.

Application
Selection Property
Validation Focus
GABA Transporter and Enzyme Studies
Enantiomer-specific assay-response context
GABA transaminase and GAT1 endpoint review
Asymmetric Synthesis of Chiral Pharmaceuticals
Stereochemical-control context; high reported purity
Synthetic route efficiency and enantiomeric excess
GPx4 Inhibition and Ferroptosis Research
Model-response context for oxidative stress pathways
GPx4 inhibition and cell-death pathway interpretation
Chiral Analytical Method Reference Standard
Certified enantiomeric identity
Chiral HPLC/SFC method validation and ee determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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